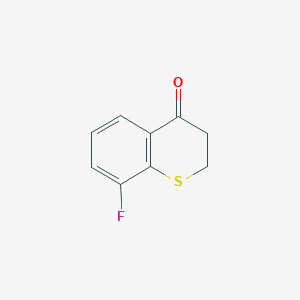

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

描述

8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as 8-fluoro-thiochromanone, is a compound belonging to the thiochromenone family. Its unique structure, characterized by the presence of a fluorine atom and a sulfone group, imparts distinct chemical reactivity and biological activity. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C9H7FO3S

- CAS Number : 21243-20-9

- Molecular Weight : 216.21 g/mol

The compound's structure is significant for its biological interactions and potential therapeutic effects. The presence of the fluorine atom enhances its lipophilicity, which may influence its ability to penetrate biological membranes.

Research indicates that this compound interacts with several molecular targets, including:

- Receptor Modulation : It binds to various receptors such as androgen, estrogen, and serotonin receptors, modulating their activity.

- Reactive Oxygen Species (ROS) Regulation : It has been shown to increase ROS levels in certain cellular contexts, leading to apoptosis in target cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival, making it a candidate for antiprotozoal therapies .

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against parasites responsible for tropical diseases. For example:

- Leishmaniasis : In vitro studies demonstrated that this compound exhibited significant antileishmanial activity with an EC50 value below 10 μM . The mechanism involves disruption of mitochondrial function in parasites through increased ROS levels.

| Compound | EC50 (μM) | Activity Level |

|---|---|---|

| This compound | <10 | High |

| Amphotericin B | <1 | High |

| Chloroquine | <5 | High |

Antioxidant and Anti-inflammatory Properties

The compound has shown potential antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. Additionally, it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study on Antileishmanial Activity

A study conducted by Khan et al. explored the antileishmanial properties of various thiochromenone derivatives including this compound. The researchers utilized flow cytometry to assess the viability of Leishmania-infected cells treated with the compound:

- Experimental Setup : Infected cells were treated with varying concentrations of the compound (200 μg/mL to 3.125 μg/mL) alongside standard drugs.

- Results : The treatment led to a significant reduction in parasite viability compared to controls.

Mechanistic Insights

The study also provided insights into the mechanistic action of the compound through molecular docking studies that revealed potential binding interactions with key amino acids in target enzymes .

科学研究应用

Synthesis Overview

- Starting Materials : Common precursors include substituted phenols and thioketones.

- Reagents : Various reagents such as bases or Lewis acids are employed to facilitate the cyclization process.

- Yield : Typical yields range from moderate to high depending on the reaction conditions and purification methods used.

Biological Activities

Research has demonstrated that 8-fluoro-2,3-dihydro-4H-thiochromen-4-one exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiochromenones possess antimicrobial properties. For instance, compounds with specific substituents have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Antileishmanial Activity

A significant study reported that thiochromanone derivatives exhibit potent antileishmanial activity. Compounds similar to this compound showed effective EC50 values lower than 10 μM with high selectivity indices against Leishmania species, indicating their potential as therapeutic agents for leishmaniasis .

Neuroprotective Effects

Research into neuroprotective properties has revealed that certain thiochromanone derivatives can act as NMDA receptor antagonists. These compounds were evaluated for their ability to protect neuronal cells from excitotoxicity induced by NMDA receptor activation .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

Cancer Treatment

Thiochromanone derivatives have been investigated for their anticancer properties. Studies indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cardiovascular Applications

Given the role of adrenergic receptors in cardiovascular diseases, compounds like this compound could be explored for their ability to selectively modulate these receptors, potentially leading to new treatments for conditions such as hypertension .

Case Studies and Research Findings

属性

IUPAC Name |

8-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPXAUNBZAYCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427928 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-12-9 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。